
(S)-Warfarin
Vue d'ensemble
Description
(S)-warfarin is a 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one that has (S)-configuration (the racemate is warfarin, an anticoagulant drug and rodenticide). It is a conjugate acid of a this compound(1-). It is an enantiomer of a (R)-warfarin.
Warfarin consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways. S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response.
Mécanisme D'action
Target of Action
(S)-Warfarin primarily targets the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the Vitamin K cycle . VKORC1 plays a crucial role in the activation of Vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C, S, and Z .
Mode of Action
This compound inhibits VKORC1, thereby disrupting the Vitamin K cycle . This inhibition prevents the reduction of Vitamin K epoxide to its active form, Vitamin K hydroquinone . As a result, the activation of Vitamin K-dependent clotting factors is hindered, leading to a decrease in blood clot formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Vitamin K cycle . By inhibiting VKORC1, this compound disrupts the conversion of Vitamin K epoxide to Vitamin K hydroquinone, a critical step in the activation of Vitamin K-dependent proteins . These proteins play essential roles in the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly and almost completely absorbed . It is widely distributed throughout the body and is highly bound to plasma proteins . This compound is primarily metabolized by the liver through the cytochrome P450 system, and the metabolites are excreted in the urine . The bioavailability of this compound can be influenced by various factors, including diet, age, and concomitant medications .
Result of Action
The molecular effect of this compound’s action is the inhibition of VKORC1, which leads to a decrease in the activation of Vitamin K-dependent clotting factors . On a cellular level, this results in a reduced ability for blood to clot, thereby preventing the formation of harmful clots within the blood vessels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of Vitamin K can affect the drug’s efficacy, as Vitamin K can counteract the effects of this compound . Additionally, genetic variations, particularly in the VKORC1 and CYP2C9 genes, can influence an individual’s response to this compound . Other factors, such as age, disease states, and concomitant medications, can also impact the pharmacokinetics and pharmacodynamics of this compound .
Analyse Biochimique
Biochemical Properties
(S)-Warfarin interacts with various enzymes, proteins, and other biomolecules. Its primary target is the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial in the vitamin K cycle, which produces vitamin K hydroquinone, a cofactor for the gamma-carboxylation of glutamate residues on clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound prevents the activation of these clotting factors, thereby exerting its anticoagulant effect .
Cellular Effects
This compound affects various types of cells, primarily hepatocytes, where the synthesis of clotting factors occurs. It influences cell function by altering the cell signaling pathways involved in the production of clotting factors. This alteration impacts gene expression related to the synthesis of these factors, leading to a decrease in their production and thus, a reduction in the blood’s ability to clot .
Molecular Mechanism
The molecular mechanism of this compound involves binding to VKOR, inhibiting its activity. This binding prevents the reduction of vitamin K epoxide to vitamin K, a necessary step in the activation of clotting factors. Consequently, there is a decrease in the gamma-carboxylation of these factors, rendering them inactive and unable to participate in the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, there may be a paradoxical increase in coagulation due to the inhibition of Protein C, an anticoagulant that is also vitamin K-dependent. Over time, as the levels of the procoagulant factors decrease, the anticoagulant effect becomes apparent. The drug is stable and does not degrade significantly in these settings .
Metabolic Pathways
This compound is involved in the vitamin K cycle in the metabolic pathway. It interacts with the enzyme VKOR and inhibits the conversion of vitamin K epoxide to vitamin K. This interaction disrupts the cycle and reduces the availability of activated clotting factors .
Transport and Distribution
This compound is well absorbed after oral administration and is distributed throughout the body. It is highly bound to plasma proteins, particularly albumin, and is metabolized in the liver. The drug and its metabolites are excreted in the urine .
Subcellular Localization
This compound primarily localizes in the liver, where the synthesis of clotting factors takes place. Within the hepatocytes, it targets the endoplasmic reticulum, the site of VKOR activity and the gamma-carboxylation of clotting factors .
Activité Biologique
(S)-Warfarin, a widely used anticoagulant, is a vitamin K antagonist that plays a crucial role in the prevention of thromboembolic events. Understanding its biological activity involves examining its pharmacodynamics, metabolism, and clinical implications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound exerts its anticoagulant effects primarily by inhibiting vitamin K epoxide reductase (VKOR), leading to a reduction in the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition results in decreased thrombin generation and ultimately reduces the ability of blood to clot.
Metabolism
This compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The major metabolic pathway involves the conversion of this compound to its inactive metabolite, (S)-7-hydroxywarfarin. Key findings regarding its metabolism include:
- Cytochrome P450 2C9 : This enzyme is responsible for the high-affinity hydroxylation of this compound. Inhibition of this enzyme can lead to increased plasma levels of this compound and an elevated risk of bleeding events .
- Inter-individual Variability : Genetic polymorphisms in CYP2C9 can lead to significant variability in warfarin metabolism among individuals, necessitating personalized dosing strategies .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Highly protein-bound (approximately 99%), primarily to albumin.
- Half-life : The elimination half-life ranges from 20 to 60 hours, allowing for once-daily dosing in most patients.
Clinical Efficacy and Safety
This compound is effective in preventing thromboembolic events in various clinical settings. A comparative study found that patients receiving warfarin had a composite event rate of approximately 6% per year for thrombosis and major bleeding . However, the risk of adverse effects remains a significant concern due to:
- Bleeding Risks : The narrow therapeutic index necessitates careful monitoring of the International Normalized Ratio (INR) to maintain anticoagulation within the therapeutic range (typically INR 2.0–3.0).
- Drug Interactions : Numerous medications can affect warfarin metabolism and efficacy, leading to either increased bleeding risk or reduced anticoagulation .
Case Study 1: Personalized Dosing Algorithm
A study involving 1,009 patients demonstrated that a personalized dosing algorithm based on pharmacogenetic testing could significantly reduce adverse outcomes associated with warfarin therapy. The algorithm accurately identified patients needing lower or higher doses than traditional methods .
Case Study 2: Interaction with Phenytoin
In another case study, a patient on both phenytoin and dabigatran showed undetectable levels of dabigatran due to significant drug interactions affecting metabolism. This highlighted the importance of using warfarin in such cases to minimize stroke risk while managing anticoagulation effectively .
Research Findings
Recent studies have focused on refining warfarin therapy through advanced modeling techniques and artificial intelligence:
- An AI-based dosing algorithm demonstrated superior performance compared to expert physicians in predicting INR levels after initiating warfarin therapy .
- Research into novel metabolic pathways for hydroxywarfarins has implications for understanding their impact on anticoagulant responses in patients .
Data Summary
Applications De Recherche Scientifique
Pharmacological Background
(S)-Warfarin is one of the two enantiomers of warfarin, with the other being (R)-warfarin. The (S)-enantiomer exhibits a significantly higher anticoagulant potency compared to (R)-warfarin, primarily due to its greater affinity for vitamin K epoxide reductase complex 1 (VKORC1), a key enzyme in the vitamin K cycle necessary for synthesizing clotting factors II, VII, IX, and X .
Key Pharmacokinetic Properties
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Highly protein-bound (approximately 97%).
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2C9.
- Elimination Half-life : Approximately 36-42 hours in healthy individuals.
Clinical Applications
This compound is predominantly used for:
- Management of Atrial Fibrillation : It reduces the risk of stroke and systemic embolism in patients with atrial fibrillation.
- Venous Thromboembolism Treatment : Effective in treating deep vein thrombosis and pulmonary embolism.
- Prophylaxis in High-Risk Patients : Used post-surgery or in patients with mechanical heart valves to prevent thromboembolic events.
Genetic Factors Influencing Warfarin Dosing
The dosing of this compound is significantly influenced by genetic polymorphisms in VKORC1 and CYP2C9 genes. Studies indicate that individuals with certain genotypes may require lower doses to achieve therapeutic INR levels .
Table 1: Genetic Variants and Warfarin Dosing
Genotype | Recommended Dose Range (mg/day) | Comments |
---|---|---|
VKORC1 CC | 5-7 | Standard dosing |
VKORC1 CT | 3-5 | Requires careful monitoring |
VKORC1 TT | 1-3 | Significantly lower requirements |
CYP2C9 *1/*1 | 5-7 | Normal clearance |
CYP2C9 *2/*3 | 2-5 | Reduced clearance |
Case Study 1: Atrial Fibrillation Management
A study involving 202 patients with atrial fibrillation demonstrated that personalized dosing based on genetic testing resulted in improved INR control compared to standard dosing methods. Patients were stratified based on their VKORC1 and CYP2C9 genotypes, leading to a significant reduction in adverse events related to over-anticoagulation .
Case Study 2: Interaction with Fish Oil
A randomized controlled trial assessed the effects of fish oil supplementation on INR levels in patients receiving chronic warfarin therapy. The study found no significant changes in INR levels between groups receiving different doses of fish oil compared to placebo, indicating that fish oil does not significantly affect anticoagulation status when combined with this compound therapy .
Propriétés
IUPAC Name |
4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873382 | |
Record name | (S)-Warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-57-7 | |
Record name | (-)-Warfarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5543-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Warfarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Warfarin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14055 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (S)-Warfarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WARFARIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP31W7FNP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.